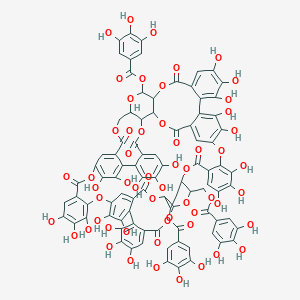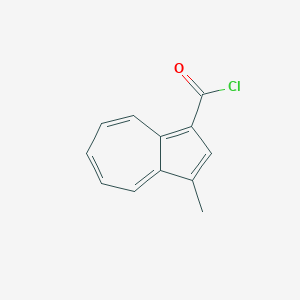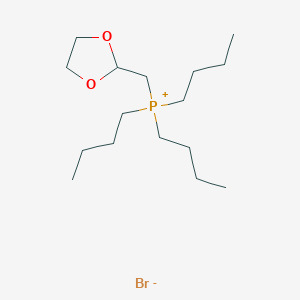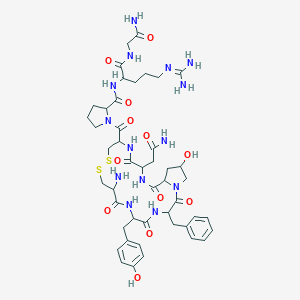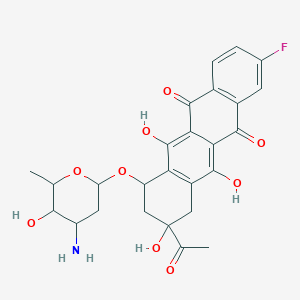
2-FM-Daunorubicin
Vue d'ensemble
Description
2-FM-Daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional daunorubicin. It is primarily used in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-FM-Daunorubicin involves the modification of the daunorubicin molecule. One common method includes the introduction of a fluoromethyl group at a specific position on the daunorubicin structure. This process typically involves several steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the daunorubicin molecule.
Introduction of Fluoromethyl Group: A fluoromethylating agent is used to introduce the fluoromethyl group under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.
Purification: Techniques such as crystallization, chromatography, and filtration are employed to purify the compound.
Quality Control: Rigorous testing is conducted to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-FM-Daunorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Applications De Recherche Scientifique
2-FM-Daunorubicin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on anthracycline antibiotics.
Biology: Investigated for its interactions with cellular components, such as DNA and proteins.
Medicine: Explored for its potential to treat various cancers with reduced cardiotoxicity compared to traditional daunorubicin.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
2-FM-Daunorubicin exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to cell death.
Generation of Reactive Oxygen Species: The compound induces the formation of reactive oxygen species, causing oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Daunorubicin: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different side effect profile.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Idarubicin: A more lipophilic anthracycline with enhanced cellular uptake.
Uniqueness of 2-FM-Daunorubicin: this compound is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and reduces its cardiotoxicity compared to other anthracyclines. This modification allows for more effective treatment of leukemia with fewer side effects.
Propriétés
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)23(32)13-5-11(27)3-4-12(13)22(20)31/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYLIZBFCRUAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC(=C5)F)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922643 | |
| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118243-76-8 | |
| Record name | 2-Fluoro-4-demethoxydaunomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118243768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


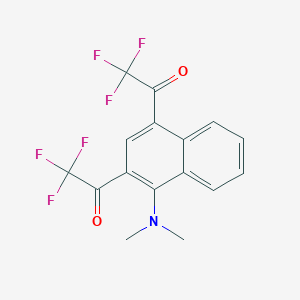

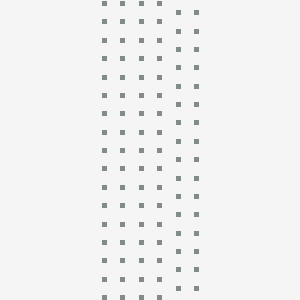



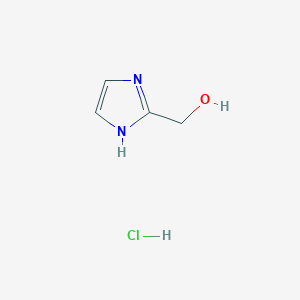

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)

